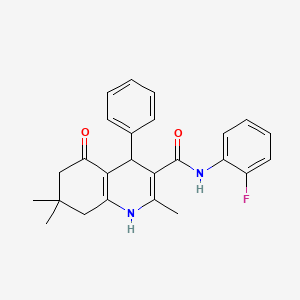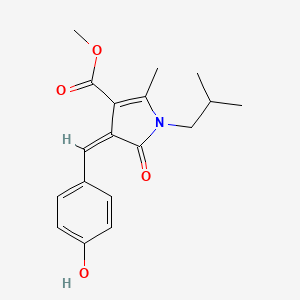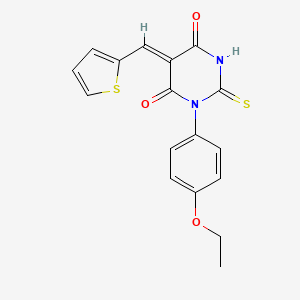![molecular formula C26H25BrN2O B11641499 9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641499.png)
9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines This compound is characterized by its unique structure, which includes a bromine atom, isopropylphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include bromine, isopropylphenyl, and methylphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially affecting its reactivity.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate the compound’s potential biological activities, such as its effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the compound’s chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: This compound shares structural similarities with 9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, including the presence of bromophenyl and isopropylphenyl groups.
Other pyrazolo[1,5-c][1,3]benzoxazines: Compounds within this class often exhibit similar chemical properties and reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both isopropylphenyl and methylphenyl groups
Properties
Molecular Formula |
C26H25BrN2O |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
9-bromo-2-(4-methylphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H25BrN2O/c1-16(2)18-8-10-20(11-9-18)26-29-24(22-14-21(27)12-13-25(22)30-26)15-23(28-29)19-6-4-17(3)5-7-19/h4-14,16,24,26H,15H2,1-3H3 |
InChI Key |
MOXUYMGJPNOWAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641416.png)


![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641438.png)
![Ethyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11641441.png)
![1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol](/img/structure/B11641453.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11641454.png)


![4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641466.png)
![1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11641474.png)
![2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11641476.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641487.png)
![2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11641494.png)
